1-([1,1'-Biphenyl]-4-yl)-2,2-dichloroethanol
Description
Properties
Molecular Formula |
C14H12Cl2O |
|---|---|
Molecular Weight |
267.1 g/mol |
IUPAC Name |
2,2-dichloro-1-(4-phenylphenyl)ethanol |
InChI |
InChI=1S/C14H12Cl2O/c15-14(16)13(17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-14,17H |
InChI Key |
CXLLFVSKEBWQGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(Cl)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 1-([1,1'-Biphenyl]-4-yl)-2,2-dichloroethanol, highlighting key differences in substituents, properties, and applications:
Key Comparative Insights:
Functional Group Influence: The replacement of ethanol with ethanone (as in 2,2-Dichloro-1-(4-methylphenyl)ethanone) shifts reactivity from alcohol-mediated reactions (e.g., esterification) to ketone-based chemistry (e.g., nucleophilic additions) . Dichloro substitution at the β-position (C2) in ethanol derivatives increases electrophilicity and may enhance interactions with biological targets compared to non-halogenated analogs like 2-(4-Methyl-biphenyl)ethanol .
Synthetic Routes: Pd-catalyzed C-H activation (used for imidazole derivatives in ) could be adapted for synthesizing the target compound by introducing biphenyl groups . Chlorination methods (e.g., HCl/H₂O₂ in ethanol, as in ) may apply to generate dichloro-substituted ethanol from precursor ketones .
The biphenyl group contributes to higher melting/boiling points due to enhanced van der Waals interactions (e.g., 359°C for 2-(4-Methyl-biphenyl)ethanol vs. ~300°C estimated for dichloro analogs) .
Biological Relevance: Compounds like 1-(2,4-Difluorophenyl)-2-(1H-triazol-1-yl)ethanol () demonstrate antifungal activity, suggesting that the dichloro-biphenyl ethanol structure could be optimized for similar applications .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 1-([1,1'-Biphenyl]-4-yl)-2,2-dichloroethanol with high yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a biphenyl-derived ketone (e.g., 1-([1,1'-Biphenyl]-4-yl)-2,2-dichloroethanone) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Alternatively, Friedel-Crafts acylation followed by chlorination may be employed. For purification, column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol is recommended .
Q. How can researchers ensure the structural fidelity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of techniques:
- NMR Spectroscopy : Confirm the presence of biphenyl protons (δ 7.2–7.8 ppm), hydroxyl (δ 2.5–3.5 ppm), and chlorinated carbons (δ 40–50 ppm in ¹³C NMR).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS [M+H]⁺ expected at ~308.7 g/mol).
- HPLC : Employ reverse-phase C18 columns (mobile phase: acetonitrile/water) to assess purity (>95%) .
Advanced Research Questions
Q. How does the stereoelectronic environment of the dichloroethanol moiety influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chlorine atoms increase the electrophilicity of the adjacent carbon, enhancing reactivity in nucleophilic substitutions. Computational studies (DFT or molecular docking) can map charge distribution and predict sites for Suzuki-Miyaura couplings. Experimental validation via kinetic assays under inert atmospheres (argon) is advised to minimize side reactions .
Q. What strategies resolve contradictory reports on the cytotoxicity of this compound in different cell lines?
- Methodological Answer :
- Control Variables : Standardize cell culture conditions (e.g., passage number, serum concentration) and compound purity.
- Assay Validation : Compare MTT, ATP-lite, and apoptosis assays (e.g., Annexin V staining) to rule out false positives.
- Metabolomics : Use LC-MS to identify metabolites that may differentially modulate toxicity across cell types .
Q. How can enantiomeric purity of this compound be analyzed given its chiral center?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IC column (hexane/isopropanol, 90:10) to separate enantiomers.
- Circular Dichroism (CD) : Measure Cotton effects at λ = 220–260 nm to confirm optical activity.
- NMR with Chiral Shift Reagents : Eu(hfc)₃ can split proton signals for enantiomeric ratio determination .
Q. What computational methods predict the binding affinity of this compound to cytochrome P450 enzymes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions in GROMACS with CHARMM36 force fields.
- Docking Software (AutoDock Vina) : Use crystal structures (PDB: 1TQN) to map binding pockets.
- QM/MM Hybrid Models : Calculate activation energies for metabolic pathways (e.g., hydroxylation) .
Comparative and Mechanistic Questions
Q. How does the anti-fungal activity of this compound compare to structurally similar chlorinated biphenyl alcohols?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Test derivatives (e.g., mono-chloro, trifluoro analogs) against Candida albicans via microdilution assays (MIC₅₀ values).
- LogP Analysis : Correlate hydrophobicity (measured via shake-flask method) with membrane permeability and potency .
Q. What experimental designs mitigate degradation of this compound under UV-vis irradiation during photostability studies?
- Methodological Answer :
- Light Exposure Control : Use amber vials and xenon-arc lamps with calibrated irradiance (ICH Q1B guidelines).
- Degradation Pathway Mapping : Identify photoproducts via LC-MSⁿ and propose mechanisms (e.g., dechlorination, radical formation).
- Stabilizers : Add antioxidants (e.g., BHT) to reaction mixtures and monitor via kinetic UV spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
